Cas no 1421528-83-7 (1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one)

1-{3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one is a bicyclic ketone derivative featuring a unique 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. This structure imparts rigidity and stereochemical control, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active compounds. The presence of both nitrogen and oxygen heteroatoms within the bicyclic framework enhances its versatility in forming hydrogen bonds and coordinating with metal catalysts. The phenylbutanone moiety further contributes to its utility in constructing complex molecular architectures. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in medicinal chemistry, asymmetric synthesis, and ligand design.
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one structure
1421528-83-7 structure
商品名:1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
CAS番号:1421528-83-7
MF:C17H23NO2
メガワット:273.37002491951
CID:5402127

1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
    • 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
    • インチ: 1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3
    • InChIKey: ZNXPIKGYNSQCCI-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2CCCC1COC2)(=O)C(C1=CC=CC=C1)CC

1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6265-0077-3mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
3mg
$94.5 2023-09-09
Life Chemicals
F6265-0077-20mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7 90%+
20mg
$148.5 2023-04-26
Life Chemicals
F6265-0077-10mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
10mg
$118.5 2023-09-09
Life Chemicals
F6265-0077-2mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
2mg
$88.5 2023-09-09
Life Chemicals
F6265-0077-15mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7 90%+
15mg
$133.5 2023-04-26
Life Chemicals
F6265-0077-20μmol
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7 90%+
20μl
$118.5 2023-04-26
Life Chemicals
F6265-0077-10μmol
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
10μmol
$103.5 2023-09-09
Life Chemicals
F6265-0077-4mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
4mg
$99.0 2023-09-09
Life Chemicals
F6265-0077-5μmol
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
5μmol
$94.5 2023-09-09
Life Chemicals
F6265-0077-1mg
1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one
1421528-83-7
1mg
$81.0 2023-09-09

1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one 関連文献

1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-oneに関する追加情報

Research Brief on 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one (CAS: 1421528-83-7)

The compound 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one (CAS: 1421528-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic scaffold, featuring both oxygen and nitrogen heteroatoms, provides a versatile platform for further chemical modifications. Researchers have successfully employed this compound in the development of targeted therapies, particularly in the areas of neurological disorders and infectious diseases. The presence of the phenylbutanone moiety is believed to contribute to its enhanced binding affinity towards specific biological targets.

Advanced spectroscopic techniques, including NMR and mass spectrometry, have been utilized to characterize the compound's structure and purity. Computational modeling studies suggest that 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one exhibits favorable pharmacokinetic properties, with good membrane permeability and metabolic stability. These characteristics make it an attractive candidate for further drug development efforts.

In vitro studies have demonstrated promising activity against several disease-relevant targets. Particularly noteworthy is its interaction with specific neurotransmitter receptors, suggesting potential applications in the treatment of neurodegenerative conditions. The compound's mechanism of action appears to involve modulation of key signaling pathways, though further research is needed to fully elucidate these processes.

The synthetic routes to this compound have been optimized in recent publications, with emphasis on improving yield and scalability. Green chemistry approaches have been successfully applied to its production, reducing environmental impact while maintaining high purity standards. These advancements are crucial for potential large-scale pharmaceutical applications.

Ongoing research is exploring the compound's potential in combination therapies and as a scaffold for library development in high-throughput screening. Preliminary results indicate that structural analogs of 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}-2-phenylbutan-1-one may exhibit enhanced selectivity and potency against specific disease targets.

As the understanding of this compound's biological activities continues to evolve, it represents an exciting area of investigation in medicinal chemistry. Future research directions likely will focus on structure-activity relationship studies, preclinical evaluation, and potential clinical translation of derivatives based on this promising chemical scaffold.

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